3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
This compound features a benzo[d]oxazol-2(3H)-one core linked via an ethyl group to a 1,4-thiazepane ring substituted with a thiophen-2-yl moiety. The benzooxazolone scaffold is notable for its prevalence in bioactive molecules, particularly in neurological and antimicrobial agents .
Properties
IUPAC Name |
3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-17(12-20-13-4-1-2-5-14(13)23-18(20)22)19-8-7-16(25-11-9-19)15-6-3-10-24-15/h1-6,10,16H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMZRQLUMSVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the oxazolidinone class. Its unique structure integrates oxazolidinone and thiazepane moieties, which have garnered attention in medicinal chemistry due to their potential pharmacological applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is . The structure features:
- Oxazolidinone Framework : Known for antibacterial properties, it is a vital component in several antibiotic drugs.
- Thiazepane Ring : Enhances biological activity and specificity.
- Thiophene Group : May modulate nitric oxide synthase activity.
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is particularly relevant for compounds in the oxazolidinone class used as antibiotics. Additionally, the thiophene group may play a role in modulating various enzymatic activities, which could contribute to its therapeutic effects.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antibacterial Activity : The oxazolidinone structure is known for its effectiveness against Gram-positive bacteria.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antioxidant Activity : Compounds with similar structures have shown promise as antioxidants.
Synthesis Methods
The synthesis of this compound can be approached through several synthetic pathways:
| Synthesis Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to enhance reaction efficiency and yield. |
| Palladium-Catalyzed Reactions | Involves cross-coupling reactions that improve yields significantly. |
| Multi-Step Reactions | Typically includes cyclization and functional group modifications to achieve the desired product. |
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antibacterial activity of similar oxazolidinones against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Results : Minimum inhibitory concentrations (MICs) were established for multiple strains, indicating strong potential as an antibiotic agent.
-
Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound exhibited cytotoxic effects, which were evaluated using MTT assays.
- Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells up to certain concentrations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives (Table 1):
Key Observations :
- Thiazepane vs. Piperazine/Morpholine : The 1,4-thiazepane ring in the target compound introduces a sulfur atom and a seven-membered ring, conferring distinct electronic and steric properties compared to six-membered piperazine (AG-0029) or morpholine derivatives. This may alter receptor binding kinetics and metabolic stability .
- Thiophene vs.
Physicochemical and Spectroscopic Properties
NMR Data :
Mass Spectrometry :
- All compounds show [M+H]+ peaks (e.g., AG-0029: m/z 454; target compound: m/z ~417 estimated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
